

# Application Notes & Protocols for the Characterization of 12-Hydroxyalbrassitriol

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## Compound of Interest

Compound Name: 12-Hydroxyalbrassitriol

Cat. No.: B12372649

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## Introduction

**12-Hydroxyalbrassitriol** is a member of the brassinosteroid family, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to environmental stress. The precise characterization of this and other brassinosteroids is crucial for understanding their biological function and for potential applications in agriculture and medicine. These application notes provide detailed protocols for the extraction, purification, and analytical characterization of **12-Hydroxyalbrassitriol** using modern chromatographic and spectroscopic techniques.

## Extraction and Purification of 12-Hydroxyalbrassitriol from Plant Material

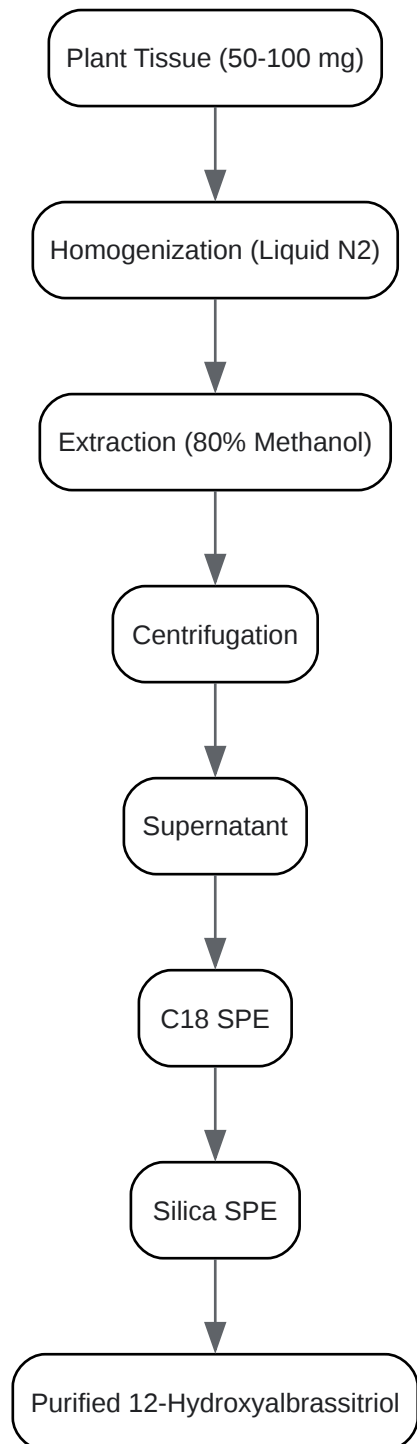
Due to the low endogenous concentrations of brassinosteroids in plant tissues, a robust extraction and purification protocol is essential for their analysis.<sup>[1][2]</sup> This protocol outlines a solid-phase extraction (SPE) method to isolate and enrich **12-Hydroxyalbrassitriol** from a complex plant matrix.

## Experimental Protocol: Extraction and SPE

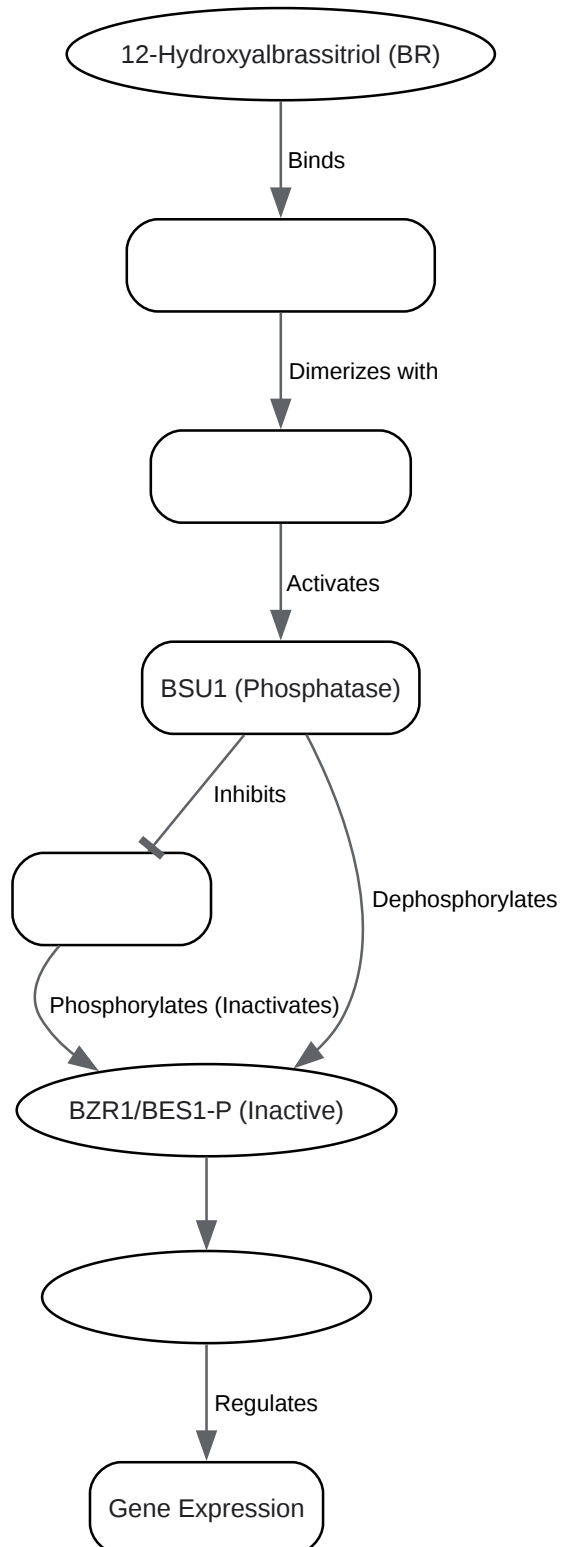
- **Homogenization:** Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

- Extraction: Transfer the powdered tissue to a tube and add 1 mL of 80% aqueous methanol. Sonicate for 10 minutes and then agitate on a rotary shaker overnight at 4°C.
- Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
- First SPE (C18):
  - Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
  - Load the supernatant from the centrifuged extract onto the cartridge.
  - Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
  - Elute the brassinosteroid fraction with 5 mL of 80% aqueous methanol.
- Second SPE (Silica):
  - Evaporate the eluate from the C18 cartridge to dryness under a stream of nitrogen.
  - Reconstitute the residue in 1 mL of chloroform.
  - Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of chloroform.
  - Load the reconstituted sample onto the cartridge.
  - Wash with 5 mL of chloroform to remove nonpolar impurities.
  - Elute **12-Hydroxyalbrassitriol** with 5 mL of 5% methanol in chloroform.
- Final Preparation: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., 100 µL of methanol for LC-MS).

## Extraction and Purification Workflow



## Brassinosteroid Signaling Pathway

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## References

- 1. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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